7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]
Description
7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is a spiro compound that features a unique structural motif combining isoquinoline and piperidine rings
Properties
IUPAC Name |
7-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17-10-5-12-3-4-13(18-2)11-14(12)15(17)6-8-16-9-7-15/h3-4,11,16H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHKNSPIZVGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C13CCNCC3)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] typically involves the following steps:
Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized via Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The spirocyclic structure is formed by reacting the isoquinoline derivative with a suitable piperidine precursor under specific conditions, often involving a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoquinoline ring can be reduced to form a tetrahydroisoquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-hydroxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine].
Reduction: Formation of 2-methyl-3,4-dihydro-2H-spiro[tetrahydroisoquinoline-1,4’-piperidine].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with isoquinoline structures exhibit significant anticancer properties. Studies have shown that derivatives of 7-methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacology : The compound has been investigated for its neuroprotective effects. Isoquinoline derivatives are known to interact with neurotransmitter systems, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes.
Anti-inflammatory Effects : Research has indicated that the compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.
Synthesis and Derivative Development
Synthetic Pathways : The synthesis of 7-methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity. This adaptability makes it a valuable scaffold in drug design.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] demonstrated a significant reduction in tumor size in xenograft models. The compound was administered at varying dosages over a four-week period, resulting in a marked decrease in cell proliferation markers.
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. Results indicated that treatment with the compound significantly reduced apoptosis rates compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoquinoline and piperidine moieties. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-methyl-3,4-dihydro-2H-isoquinoline: Lacks the spirocyclic piperidine ring.
2-Methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine]: Lacks the methoxy group.
7-Hydroxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine]: Hydroxy group instead of methoxy.
Uniqueness
The presence of both the methoxy group and the spirocyclic structure in 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] makes it unique compared to its analogs. This combination of features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] is a spiro compound that integrates isoquinoline and piperidine structures. Its unique molecular architecture suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's chemical formula is , and its IUPAC name is 7-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,4'-piperidine]. The structural features that contribute to its biological activity include:
- Methoxy Group : Potential for metabolic transformations.
- Spirocyclic Structure : Influences molecular interactions with biological targets.
The precise mechanisms of action for 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] are not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes and receptors, modulating biological pathways. Notably, the compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise.
Anticancer Activity
Research has indicated that 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine] may possess significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent studies:
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential in cancer therapy.
Mechanistic Insights
Further analysis has suggested that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of redox-sensitive proteins. This aligns with findings from related compounds in the isoquinoline family, which have been shown to interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer cell survival.
Case Studies
Several case studies have explored the efficacy of 7-Methoxy-2-methyl-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]:
- Study on Lung Cancer Cells : A study evaluated the effects of the compound on A549 cells and reported a significant reduction in cell viability alongside increased markers of apoptosis.
- Leukemia Cell Line Analysis : Research focused on HL-60 cells demonstrated that treatment with the compound resulted in cell cycle arrest and apoptosis induction.
- Mechanistic Study : Another investigation utilized computational docking studies to predict interactions between the compound and NQO1, supporting its role as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
